- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 945978-63-2 (bam)
bam structure
Product Name:bam
N.o CAS:945978-63-2
MF:C14H10F4O
MW:270.222218036652
CID:2620542
Update Time:2023-09-21
bam Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,2,2-Trifluoro-1-(3'-fluoro-4-biphenylyl)ethanol
- 2,2,2-Trifluoro-1-(3'-fluorobiphenyl-4-yl)ethanol
- 3′-Fluoro-α-(trifluoromethyl)[1,1′-biphenyl]-4-methanol (ACI)
- 2,2,2-Trifluoro-1-(3′-fluorobiphenyl-4-yl)ethanol
- bam
-
- Inchi: 1S/C14H10F4O/c15-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(19)14(16,17)18/h1-8,13,19H
- Chave InChI: RYIFCXNFAICWRE-UHFFFAOYSA-N
- SMILES: FC1C=C(C2C=CC(C(C(F)(F)F)O)=CC=2)C=CC=1
bam Método de produção
Método de produção 1
Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Referência
- Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Chlorotrimethylsilane , Zinc , Sodium iodide Catalysts: Nickel, dichloro(4,4′-diphenyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Dimethylacetamide ; 16 h, rt
Referência
- Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling, Angewandte Chemie, 2022, 61(47),
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO, Organic Letters, 2020, 22(11), 4068-4072
Método de produção 5
Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled
1.3 Reagents: Water
Referência
- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux
1.3 Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux
1.3 Solvents: Water ; cooled
Referência
- Tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
Referência
- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Referência
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Referência
- Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
Referência
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled
1.3 Reagents: Water
Referência
- Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders, Journal of Medicinal Chemistry, 2008, 51(13), 3684-3687
bam Raw materials
- 3-FLUOROPHENYLMAGNESIUM BROMIDE
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanol
- 1H-Isoindole-1,3(2H)-dione, 2-(2,2,2-trifluoroethoxy)-
- 3-Fluoro-4′-iodo-1,1′-biphenyl
- Ethanone, 2,2,2-trifluoro-1-(3'-fluoro[1,1'-biphenyl]-4-yl)-
bam Preparation Products
bam Literatura Relacionada
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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